molecular formula C16H20N2O2 B5424660 N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5424660
M. Wt: 272.34 g/mol
InChI Key: IKROENOXXUZAIH-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is an organic compound with the molecular formula C16H20N2O2. This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the ethylphenyl and dimethyl groups further contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and oxidized oxazole compounds.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenyl and dimethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide
  • N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide
  • 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the ethylphenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-13-6-8-14(9-7-13)10(2)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROENOXXUZAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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